molecular formula C17H15N5O B14943081 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine

1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B14943081
M. Wt: 305.33 g/mol
InChI Key: OPKHLKMLDPOTCR-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine is a complex organic compound that features a benzimidazole ring fused with a pyrazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine typically involves the formation of the benzimidazole ring followed by the introduction of the pyrazole and methoxyphenyl groups. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory synthesis, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-amine: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    1-(1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl)-1H-pyrazol-5-amine: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.

Uniqueness

1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine is unique due to the presence of the methoxy group, which can influence its chemical properties and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate in various applications .

Properties

Molecular Formula

C17H15N5O

Molecular Weight

305.33 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-(4-methoxyphenyl)pyrazol-3-amine

InChI

InChI=1S/C17H15N5O/c1-23-12-8-6-11(7-9-12)15-10-16(18)22(21-15)17-19-13-4-2-3-5-14(13)20-17/h2-10H,18H2,1H3,(H,19,20)

InChI Key

OPKHLKMLDPOTCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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